5-(4-Boc-aminophenyl)-3-hydroxypyridine
Description
5-(4-Boc-aminophenyl)-3-hydroxypyridine is a pyridine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group at the para position of the phenyl ring and a hydroxyl group at the 3-position of the pyridine core. This compound is structurally designed to serve as an intermediate in medicinal chemistry, where the Boc group enhances stability during synthetic processes while allowing controlled deprotection for further functionalization .
Properties
IUPAC Name |
tert-butyl N-[4-(5-hydroxypyridin-3-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-13-6-4-11(5-7-13)12-8-14(19)10-17-9-12/h4-10,19H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESLIBPENCVUBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CN=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Boc-aminophenyl)-3-hydroxypyridine typically involves the following steps:
Formation of the 4-Boc-aminophenyl intermediate: This can be achieved by reacting 4-aminophenol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling with 3-hydroxypyridine: The 4-Boc-aminophenyl intermediate is then coupled with 3-hydroxypyridine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(4-Boc-aminophenyl)-3-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are common.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of the free amine.
Scientific Research Applications
5-(4-Boc-aminophenyl)-3-hydroxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Boc-aminophenyl)-3-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can be removed to reveal the active amine, which can then participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Tautomerism
The 3-hydroxypyridine moiety in the target compound exhibits unique tautomeric behavior. Computational studies (AM1 and PM5 methods) indicate that 3-hydroxypyridine exists predominantly in the hydroxy form (13a) in low dielectric solvents but adopts a zwitterionic form (13b) in aqueous environments . This contrasts with 2- and 4-hydroxypyridines, which undergo distinct microbial degradation pathways. For example, Achromobacter spp. transform 2- and 3-hydroxypyridines to 2,5-dihydroxypyridine, while 4-hydroxypyridine is converted to 3,4-dihydroxypyridine . Such positional effects influence bioavailability and metabolic stability.
Functional Group Variations
a) Boc-Protected Amine vs. Carboxy/Ester Groups
- 5-(4-Carboxyphenyl)-3-hydroxypyridine (CAS 1261895-73-1, C₁₂H₉NO₃) has a carboxylic acid substituent, increasing polarity and enabling salt formation, which enhances aqueous solubility compared to the Boc-amine derivative .
b) Halogen-Substituted Derivatives
- Chloro and Bromo Derivatives : lists compounds with Cl/Br substituents (e.g., 2-chloro-5-(4-substituted phenyl)pyridines) showing molecular weights of 466–545 g/mol and melting points of 268–287°C. These halogens increase electron density on the pyridine ring, altering reactivity in cross-coupling reactions .
- Fluorine-Substituted Analogues: 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine (CAS 1267011-08-4, C₁₂H₈FNO₃) demonstrates how fluorine’s electronegativity enhances metabolic stability and influences acidity (pKa shifts) .
c) Alkyl and Alkoxy Groups
- 5-(3-Ethoxyphenyl)-3-hydroxypyridine (CAS 828267-59-0, C₁₃H₁₃NO₂) incorporates an ethoxy group, which is electron-donating.
Data Tables for Comparative Analysis
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